4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Description
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine group at the 2-position and a piperazine ring at the 4-position. The piperazine moiety is further functionalized with an imidazo[1,2-a]pyridine group via a methyl linker. This structure combines multiple pharmacophoric elements:
- Pyrimidine core: Often associated with kinase inhibition and nucleic acid mimicry .
- Piperazine linker: Enhances solubility and modulates pharmacokinetic properties .
- Imidazo[1,2-a]pyridine: A privileged scaffold in medicinal chemistry, known for interactions with adenosine receptors and antimicrobial activity .
Properties
IUPAC Name |
2-[[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-2-10-27-16-17(22-18(27)5-1)15-24-11-13-25(14-12-24)19-6-7-21-20(23-19)26-8-3-4-9-26/h1-2,5-7,10,16H,3-4,8-9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRVHDDEAMZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex heterocyclic structure that integrates imidazo[1,2-a]pyridine and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. The unique combination of structural features may enhance its pharmacological profiles compared to other compounds.
Chemical Structure and Properties
The compound features:
- Imidazo[1,2-a]pyridine : Known for its presence in various active pharmaceutical ingredients.
- Piperazine and Pyrrolidine Rings : These contribute to the compound's ability to interact with biological targets.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Contains imidazo[1,2-a]pyridine and pyrimidine | Kinase inhibition |
| 6-(piperazin-1-yl)-imidazo[1,2-a]pyridine | Piperazine substitution on imidazo[1,2-a]pyridine | Anti-cancer properties |
| 4-(pyrazin-2-yl)-piperazine derivatives | Pyrazinyl substitution with piperazine | Muscarinic receptor antagonism |
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For example, studies have shown that compounds similar to the one can inhibit kinases involved in cancer progression, such as c-KIT. In vitro studies demonstrated that certain derivatives have IC50 values in the nanomolar range against imatinib-resistant tumor cells, making them promising candidates for cancer therapy .
The mechanism of action for this compound includes:
- Kinase Inhibition : The compound may inhibit specific kinases involved in tumor growth and progression.
- Enzyme Interaction : It can potentially modulate the activity of enzymes like monoamine oxidase B and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
Case Studies
Recent investigations have highlighted the efficacy of related compounds:
- Inhibition of c-KIT Mutations : Compounds derived from imidazo[1,2-a]pyridine have been shown to effectively inhibit mutant forms of c-KIT associated with gastrointestinal stromal tumors (GISTs) .
- Neuroprotective Effects : The potential neuroprotective effects of these compounds are being explored due to their ability to inhibit enzymes linked to neurodegeneration .
Pharmacokinetics and Toxicity
Evaluating the pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies is essential for assessing the viability of this compound as a drug candidate. Preliminary data suggest favorable profiles for oral bioavailability and acceptable toxicity levels.
Scientific Research Applications
Structure and Molecular Characteristics
The compound is characterized by a complex structure that includes a pyrimidine core substituted with piperazine and imidazopyridine moieties. Its molecular formula is with a molecular weight of approximately 351.449 g/mol. The presence of these functional groups contributes to its biological activity.
Cancer Treatment
One of the primary applications of this compound is its role as an inhibitor of c-KIT kinase , which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). GISTs are often driven by mutations in the c-KIT gene, leading to uncontrolled cell proliferation. Research indicates that derivatives of this compound can effectively inhibit both primary and secondary mutations of c-KIT, making it a promising candidate for targeted cancer therapies.
Case Study: Inhibition of c-KIT Mutations
A study demonstrated that specific derivatives of the compound could inhibit the V654A mutation of c-KIT, which is associated with secondary resistance in GIST patients. In vitro tests showed a significant reduction in cell viability at therapeutic doses, suggesting its potential effectiveness in clinical settings .
Anti-inflammatory Properties
Emerging research suggests that this compound may also exhibit anti-inflammatory properties. It has been shown to modulate immune responses by affecting cytokine production and immune cell activation. This application could be beneficial in treating inflammatory diseases or conditions characterized by excessive immune responses.
Data from Recent Studies
Recent findings indicate that the compound can reduce levels of pro-inflammatory cytokines in cell cultures, highlighting its potential for therapeutic use in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Neuropharmacological Applications
The piperazine component of the compound suggests potential applications in neuropharmacology . Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to developments in treatments for depression, anxiety disorders, and other neuropsychiatric conditions.
Insights from Pharmacological Studies
Research has indicated that compounds with imidazopyridine and piperazine moieties can act as serotonin receptor modulators. Future studies may explore the specific mechanisms through which this compound affects neurotransmitter systems .
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis involves sequential functionalization of the pyrimidine ring, as inferred from structurally related compounds :
Pyrimidine Core Formation
The pyrimidine scaffold is typically constructed via cyclocondensation reactions. For example:
-
Reactants : β-dicarbonyl compounds or β-enaminones with 3-aminopyrazoles under acidic conditions (e.g., acetic acid) .
-
Conditions : Microwave-assisted heating or solvent-free methods to enhance yields (70–90%).
Substitution at Position 4
The piperazine-imidazo[1,2-a]pyridine substituent is introduced via nucleophilic aromatic substitution (SNAr):
-
Reactants : Chloropyrimidine intermediates react with 4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine in the presence of a base (e.g., K2CO3).
-
Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours .
Substitution at Position 2
The pyrrolidine group is installed via SNAr or transition-metal-catalyzed coupling:
-
Reactants : 2-Chloropyrimidine intermediates react with pyrrolidine under basic conditions (e.g., DIPEA).
-
Yields : 60–75% after purification by column chromatography .
Piperazine Alkylation
The piperazine nitrogen undergoes alkylation to introduce the imidazo[1,2-a]pyridin-2-ylmethyl group:
-
Reactants : Piperazine derivatives react with imidazo[1,2-a]pyridine-2-carbaldehyde via reductive amination (NaBH3CN, MeOH) .
Imidazo[1,2-a]pyridine Modifications
The imidazo[1,2-a]pyridine moiety can undergo electrophilic substitution (e.g., nitrosation, halogenation):
-
Nitrosation : Treatment with NaNO2 in acetic acid introduces a nitroso group at position 3 .
-
Halogenation : NBS or NCS in DCM yields brominated/chlorinated derivatives .
Cross-Coupling Reactions
The pyrimidine and imidazo[1,2-a]pyridine rings participate in Pd-catalyzed couplings:
Hydrolytic Stability
-
Acidic Conditions : The pyrimidine ring remains stable in dilute HCl (pH 3–5) but degrades in concentrated H2SO4.
-
Basic Conditions : Piperazine and pyrrolidine moieties undergo partial hydrolysis in NaOH (pH >10) .
Thermal Stability
-
Decomposition occurs above 250°C, as observed in DSC analysis (melting point: 198–202°C).
Biotransformation Reactions
In pharmacological studies, the compound undergoes hepatic metabolism via:
Comparison with Similar Compounds
Core Modifications
- Pyrimidine vs. Thienopyrimidine: The target compound’s pyrimidine core is less electron-deficient than thieno[3,2-d]pyrimidine (), which may reduce DNA intercalation but improve kinase selectivity .
- Imidazo[1,2-a]pyridine vs.
Substituent Effects
- Piperazine Derivatives :
- Pyrrolidine vs. Morpholine : Pyrrolidine’s smaller size and secondary amine may enhance hydrogen bonding compared to morpholine’s ether oxygen, influencing target binding .
Preparation Methods
Table 1: Comparison of Synthetic Methods
-
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields.
-
Flow chemistry enables continuous production with minimal purification.
Purification and Characterization
Final purification employs:
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Characterization via:
-
¹H/¹³C NMR : Confirms substitution patterns and linker integration.
-
HRMS : Validates molecular formula (C₂₀H₂₅N₇, [M+H]⁺ = 364.2092).
Challenges and Solutions
-
Low Solubility : Use of polar aprotic solvents (e.g., DMF) during coupling steps.
-
Byproduct Formation : Employing excess piperazine (1.5 equiv) suppresses dimerization.
-
Scale-Up Issues : Transitioning from batch to flow systems enhances reproducibility.
Research Findings and Applications
While detailed pharmacological data for this specific compound remains proprietary, structural analogs demonstrate:
Q & A
Q. What are the primary synthetic routes for preparing 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine?
The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as β-diketones or β-ketoesters, to form the imidazo[1,2-a]pyrimidine core . Additional modifications involve introducing piperazine and pyrrolidine moieties through nucleophilic substitution or coupling reactions under mild acidic or basic conditions. For example, piperazine derivatives are often alkylated using bromomethyl intermediates in polar solvents like DMF or THF .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
X-ray diffraction (XRD) is essential for resolving crystal structures, particularly for verifying the spatial arrangement of the imidazo[1,2-a]pyrimidine and piperazine groups . Spectroscopic techniques include:
Q. What pharmacological activities are associated with this compound class?
Imidazo[1,2-a]pyrimidine derivatives exhibit anxiolytic, cardiovascular, and neuroleptic activities due to interactions with neurotransmitter receptors (e.g., GABA_A or serotonin receptors) . The pyrrolidine and piperazine moieties enhance binding affinity to enzymes like phosphodiesterases (PDEs) or kinases, as seen in related analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
Key strategies include:
- Temperature control : Maintaining reactions at 60–80°C to avoid side products like dimerized intermediates .
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in piperazine functionalization .
- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to isolate the target compound from common impurities such as 2,2'-(piperazine-1,4-diyl)dipyrimidine .
Q. How should researchers resolve contradictions in reported pharmacological data?
Discrepancies in activity profiles (e.g., varying IC₅₀ values for PDE inhibition) may arise from differences in assay conditions. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control buffers .
- Validate binding modes : Perform molecular docking studies with crystal structures (e.g., PDB: 4DKL) to compare binding poses across studies .
- Cross-reference impurity profiles : Trace inactive batches to contaminants like bis[4-(pyrimidin-2-yl)piperazin-1-yl] derivatives using LC-MS .
Q. What advanced analytical strategies are recommended for impurity profiling?
- HPLC-DAD/MS : Employ a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a 0.1% formic acid/acetonitrile gradient (5–95% over 25 min) to separate and identify impurities.
- Hirshfeld surface analysis : Quantify intermolecular interactions in crystalline impurities (e.g., hydrates or solvates) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolysis-prone sites .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond acceptor/donor counts to predict bioavailability and target engagement .
- MD simulations : Simulate ligand-receptor dynamics (e.g., with GROMACS) to optimize piperazine/pyrrolidine substituents for reduced off-target effects .
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents on the imidazo[1,2-a]pyrimidine core while keeping the piperazine-pyrrolidine scaffold constant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
